2-Amino-6-phenacylsulfanyl-4-(3,4,5-trimethoxyphenyl)pyridine-3,5-dicarbonitrile
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Overview
Description
2-Amino-6-phenacylsulfanyl-4-(3,4,5-trimethoxyphenyl)pyridine-3,5-dicarbonitrile is a complex organic compound featuring a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-phenacylsulfanyl-4-(3,4,5-trimethoxyphenyl)pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trimethoxyphenyl Group: This step involves the substitution of the pyridine ring with a 3,4,5-trimethoxyphenyl group using reagents like trimethoxybenzaldehyde.
Addition of the Phenacylsulfanyl Group: The phenacylsulfanyl group is introduced through a nucleophilic substitution reaction.
Amination and Dicarbonitrile Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile groups, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions of pyridine derivatives with biological macromolecules.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in various industries.
Mechanism of Action
The mechanism of action of 2-Amino-6-phenacylsulfanyl-4-(3,4,5-trimethoxyphenyl)pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with tubulin, inhibiting its polymerization, which can lead to anti-cancer effects. Additionally, the compound may interact with other proteins and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors with similar structural features.
Uniqueness
2-Amino-6-phenacylsulfanyl-4-(3,4,5-trimethoxyphenyl)pyridine-3,5-dicarbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trimethoxyphenyl group enhances its potential for specific targeting and bioactivity, making it a valuable compound for further research and development.
Properties
CAS No. |
4590-95-8 |
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Molecular Formula |
C24H20N4O4S |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
2-amino-6-phenacylsulfanyl-4-(3,4,5-trimethoxyphenyl)pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C24H20N4O4S/c1-30-19-9-15(10-20(31-2)22(19)32-3)21-16(11-25)23(27)28-24(17(21)12-26)33-13-18(29)14-7-5-4-6-8-14/h4-10H,13H2,1-3H3,(H2,27,28) |
InChI Key |
FHQHCAIJLPUQBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=NC(=C2C#N)SCC(=O)C3=CC=CC=C3)N)C#N |
Origin of Product |
United States |
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